N-(1-phenylbutyl)cyclopropanamine
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Overview
Description
N-(1-phenylbutyl)cyclopropanamine: is an organic compound with the molecular formula C13H19N It is a cyclopropane derivative with a phenylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylbutyl)cyclopropanamine can be achieved through several methods. One common approach involves the Hofmann degradation of cyclopropanecarboxamide. The process includes the following steps :
Suspension of Cyclopropanecarboxamide: Cyclopropanecarboxamide is suspended in a solution of sodium hydroxide.
Addition of Hypochlorite: A hypochlorite solution is added to the suspension at a temperature of 0° to 20°C.
Reaction: The mixture is reacted to form a homogeneous reaction mixture.
Tubular Reactor: The reaction mixture is passed through a tubular reactor at a temperature of 45° to 260°C.
Distillation: The reaction output is fed into a distillation column, where cyclopropanamine is distilled off.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced distillation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylbutyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring is opened.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
N-(1-phenylbutyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-phenylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-phenylbutyl)cyclopropanamine can be compared with other cyclopropanamine derivatives:
Cyclopropanamine: The parent compound without the phenylbutyl group.
N-(1-phenylethyl)cyclopropanamine: A similar compound with an ethyl group instead of a butyl group.
N-(1-phenylpropyl)cyclopropanamine: A compound with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-phenylbutyl)cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-2-6-13(14-12-9-10-12)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI Key |
BAGCRHNFMXYNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC2CC2 |
Origin of Product |
United States |
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